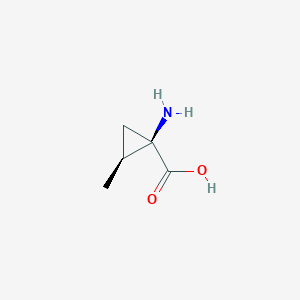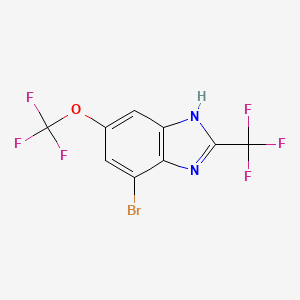![molecular formula C13H24N2O4 B12860228 (3R,4R)-1-[(2-methylpropan-2-yl)oxycarbamoyl]-4-propan-2-ylpyrrolidine-3-carboxylic acid](/img/no-structure.png)
(3R,4R)-1-[(2-methylpropan-2-yl)oxycarbamoyl]-4-propan-2-ylpyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4R)-1-[(2-methylpropan-2-yl)oxycarbamoyl]-4-propan-2-ylpyrrolidine-3-carboxylic acid is a chiral compound with significant potential in various scientific fields. Its unique structure, characterized by the presence of a pyrrolidine ring and specific stereochemistry, makes it an interesting subject for research and application.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-1-[(2-methylpropan-2-yl)oxycarbamoyl]-4-propan-2-ylpyrrolidine-3-carboxylic acid typically involves multiple steps, including the formation of the pyrrolidine ring and subsequent functionalization. Common synthetic routes may include:
Cyclization Reactions: Formation of the pyrrolidine ring through cyclization of appropriate precursors.
Functional Group Transformations: Introduction of the isopropyl and carbamoyl groups under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(3R,4R)-1-[(2-methylpropan-2-yl)oxycarbamoyl]-4-propan-2-ylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups to simpler forms.
Substitution: Replacement of specific groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3R,4R)-1-[(2-methylpropan-2-yl)oxycarbamoyl]-4-propan-2-ylpyrrolidine-3-carboxylic acid is used as a building block for synthesizing more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its specific stereochemistry.
Medicine
In medicine, it may serve as a precursor for developing new pharmaceuticals, particularly those targeting specific molecular pathways.
Industry
Industrially, it can be utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of (3R,4R)-1-[(2-methylpropan-2-yl)oxycarbamoyl]-4-propan-2-ylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Diisopropylethylamine: A tertiary amine used in organic synthesis.
3-Benzyl-5-bromo-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide: A compound with similar functional groups.
Uniqueness
What sets (3R,4R)-1-[(2-methylpropan-2-yl)oxycarbamoyl]-4-propan-2-ylpyrrolidine-3-carboxylic acid apart is its specific stereochemistry and the presence of both isopropyl and carbamoyl groups
Propiedades
Fórmula molecular |
C13H24N2O4 |
|---|---|
Peso molecular |
272.34 g/mol |
Nombre IUPAC |
(3R,4R)-1-[(2-methylpropan-2-yl)oxycarbamoyl]-4-propan-2-ylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C13H24N2O4/c1-8(2)9-6-15(7-10(9)11(16)17)12(18)14-19-13(3,4)5/h8-10H,6-7H2,1-5H3,(H,14,18)(H,16,17)/t9-,10+/m1/s1 |
Clave InChI |
QNESOCKONLKSHS-ZJUUUORDSA-N |
SMILES isomérico |
CC(C)[C@H]1CN(C[C@@H]1C(=O)O)C(=O)NOC(C)(C)C |
SMILES canónico |
CC(C)C1CN(CC1C(=O)O)C(=O)NOC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Amino-6-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12860174.png)


